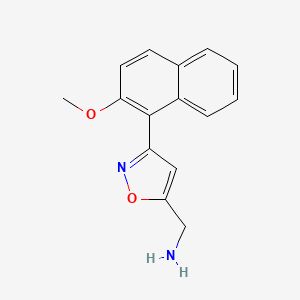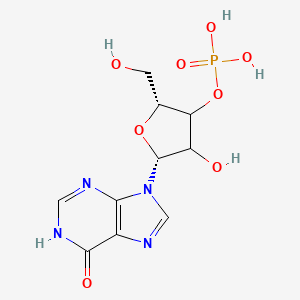
1-Undecyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Undecyl-1H-imidazole is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of an undecyl group (a chain of eleven carbon atoms) attached to the nitrogen atom in the imidazole ring. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Undecyl-1H-imidazole can be synthesized through several methods. One common approach involves the alkylation of imidazole with 1-bromoundecane in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows: [ \text{Imidazole} + \text{1-Bromoundecane} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Undecyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazole ring into imidazoline derivatives.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide can be used.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Imidazoline derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Undecyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an antifungal and anticancer agent.
Industry: It is used in the formulation of surfactants, corrosion inhibitors, and as an additive in lubricants.
Mécanisme D'action
The mechanism of action of 1-undecyl-1H-imidazole varies depending on its application:
Antimicrobial Activity: The compound disrupts the cell membrane of microorganisms, leading to cell lysis and death.
Antifungal Activity: It inhibits the synthesis of ergosterol, an essential component of fungal cell membranes, thereby impairing cell membrane integrity.
Anticancer Activity: The compound induces apoptosis in cancer cells through the activation of specific signaling pathways and inhibition of cell proliferation.
Comparaison Avec Des Composés Similaires
1-Undecyl-1H-imidazole can be compared with other imidazole derivatives such as:
1-Methylimidazole: Similar in structure but with a shorter alkyl chain, leading to different physicochemical properties and applications.
1-Butyl-1H-imidazole: Another imidazole derivative with a four-carbon alkyl chain, used in ionic liquids and as a solvent.
1-Phenyl-1H-imidazole: Contains a phenyl group instead of an alkyl chain, resulting in distinct chemical reactivity and applications in organic synthesis.
Uniqueness: this compound’s long alkyl chain imparts unique hydrophobic properties, making it particularly useful in applications requiring amphiphilic molecules, such as surfactants and corrosion inhibitors.
Propriétés
Numéro CAS |
65155-61-5 |
|---|---|
Formule moléculaire |
C14H26N2 |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
1-undecylimidazole |
InChI |
InChI=1S/C14H26N2/c1-2-3-4-5-6-7-8-9-10-12-16-13-11-15-14-16/h11,13-14H,2-10,12H2,1H3 |
Clé InChI |
PKCPMTJMGADWTA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCN1C=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Chlorovinyl)-1H-benzo[d]imidazole](/img/structure/B12823867.png)


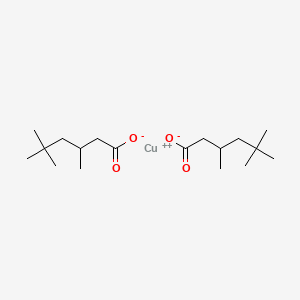
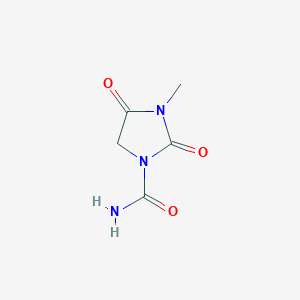


![tert-Butyl 2-chloro-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12823895.png)
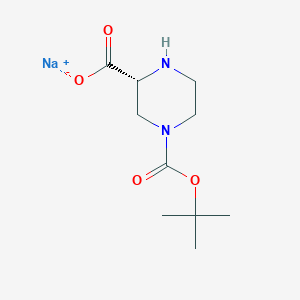
![2-((Benzyloxy)methyl)-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B12823920.png)

